5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole
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Overview
Description
5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is an organic compound with the molecular formula C9H8O3 It features a benzodioxole ring fused with an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole typically involves the epoxidation of allyl derivatives of benzodioxole. One common method includes the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the double bond in the allyl group, forming the oxirane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under acidic or basic conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted benzodioxole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole involves its reactivity due to the strained oxirane ring. This strain makes the epoxide group highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through these reactions, potentially altering their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(oxiran-2-yl)-2H-1,3-benzodioxole: A closely related compound with similar structure and reactivity.
1,3-benzodioxole derivatives: Compounds with the benzodioxole ring but different substituents, such as methylenedioxyphenyl derivatives.
Uniqueness
5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the oxirane group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(2R)-oxiran-2-yl]-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-2-7-8(12-5-11-7)3-6(1)9-4-10-9/h1-3,9H,4-5H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUBLPWVRYNYHB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512609 |
Source
|
Record name | 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133789-65-8 |
Source
|
Record name | 5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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